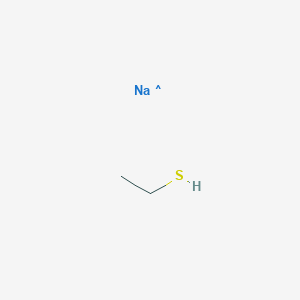

Ethanethiol sodium salt

Description

Overview of Ethanethiol (B150549) Sodium Salt as a Foundation for Organosulfur Chemistry

Ethanethiol sodium salt is a commercially available compound that is highly soluble in polar organic solvents. wikipedia.org It is typically prepared by reacting ethanethiol with a strong base like sodium hydroxide (B78521) or sodium hydride. ontosight.aiwikipedia.org This straightforward reaction yields the powerful nucleophilic ethanethiolate anion (CH3CH2S-), which is central to its reactivity. wikipedia.orgwikipedia.org The compound is a cornerstone in organosulfur chemistry, a field dedicated to the study of compounds containing carbon-sulfur bonds.

The Role of Thiolate Anions as Potent Nucleophiles in Synthetic Transformations

Thiolate anions, such as the ethanethiolate derived from its sodium salt, are highly effective nucleophiles. fiveable.memasterorganicchemistry.com Their strong nucleophilicity stems from the high electron density and polarizability of the sulfur atom, which allows for the ready donation of an electron pair to form new covalent bonds. fiveable.mestackexchange.com This characteristic makes them significantly more nucleophilic than their oxygen analogs, alkoxides. masterorganicchemistry.comlibretexts.org Consequently, thiolate anions readily participate in a variety of organic reactions, including substitution and addition reactions, often with high efficiency and selectivity. fiveable.me

Historical Development and Evolution of Thiolate-Mediated Reactions in Organic Synthesis

The use of thiols and their corresponding thiolates in organic synthesis has a long history. Early work by chemists like Zeise in 1834, who first reported on ethanethiol, and Regnault in 1840, who demonstrated its preparation through halide displacement, laid the groundwork for the field. wikipedia.org Over the years, the understanding of thiolate reactivity has evolved significantly. Initially explored for simple substitution reactions, the application of thiolates has expanded to include more complex transformations. A notable example is the conjugate addition of thiolates to α,β-unsaturated carbonyl compounds, a reaction first observed by Ruhemann and further developed into a powerful tool in modern organic chemistry, often referred to as the thiol-yne Michael addition. acs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H6NaS |

|---|---|

Molecular Weight |

85.13 g/mol |

InChI |

InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

QPUSANCBJDDXSA-UHFFFAOYSA-N |

Canonical SMILES |

CCS.[Na] |

Origin of Product |

United States |

Physical and Chemical Properties

Ethanethiol (B150549) sodium salt is a white to off-white crystalline solid. ontosight.ainordmann.global While many of its physical properties are not extensively documented in readily available literature, its chemical properties are well-established due to its widespread use in synthesis. aksci.comchemicalbook.com

Interactive Data Table: of Ethanethiol Sodium Salt

| Property | Value | Source |

| Chemical Formula | C2H5NaS | wikipedia.org |

| Molar Mass | 84.11 g·mol−1 | wikipedia.org |

| Appearance | White to off-white solid/powder/crystals | ontosight.ainordmann.globalsigmaaldrich.com |

| Solubility | Soluble in polar organic solvents | wikipedia.org |

Note: Some physical properties such as melting point, boiling point, and density are not consistently reported across sources. aksci.comchemicalbook.com

Fundamental Reactivity and Reaction Mechanisms of Ethanethiolate Anion

Elucidating Nucleophilicity and Basicity of the Ethanethiolate Anion

The chemical behavior of the ethanethiolate anion is characterized by a nuanced interplay between its nucleophilicity and basicity. While related, these two properties are distinct and can be influenced by various factors, including the reaction solvent.

Comparative Analysis of Nucleophilic Properties with Oxygen Analogues (Alkoxides)

When comparing the ethanethiolate anion to its oxygen analogue, the ethoxide anion (CH₃CH₂O⁻), a notable difference in nucleophilicity emerges. Generally, in protic solvents, thiolates like ethanethiolate are more powerful nucleophiles than their corresponding alkoxides. studentdoctor.netlibretexts.org This is despite oxygen being more electronegative than sulfur. quora.com

The enhanced nucleophilicity of the ethanethiolate anion can be attributed to several factors. Firstly, the larger size of the sulfur atom compared to oxygen means its valence electrons are held less tightly and are further from the nucleus. stackexchange.com This makes the electron cloud of the sulfur atom more deformable, a property known as polarizability.

In protic solvents, smaller, more charge-dense anions like ethoxide are heavily solvated through hydrogen bonding. This "solvent cage" hinders their ability to attack an electrophilic center. studentdoctor.net The larger, more polarizable ethanethiolate anion is less tightly solvated, allowing it to be a more effective nucleophile. studentdoctor.netulisboa.pt However, in polar aprotic solvents, where hydrogen bonding is not a factor, the trend can reverse, and the stronger base (ethoxide) may act as the better nucleophile. studentdoctor.netstackexchange.com

| Property | Ethanethiolate (CH₃CH₂S⁻) | Ethoxide (CH₃CH₂O⁻) |

| Relative Nucleophilicity (in Protic Solvents) | Higher | Lower |

| Relative Basicity | Weaker Base | Stronger Base |

| Atomic Size (of Nucleophilic Atom) | Larger (Sulfur) | Smaller (Oxygen) |

| Polarizability | Higher | Lower |

| Solvation in Protic Solvents | Less Solvated | More Solvated |

Influence of Sulfur Atom Polarizability on Nucleophilic Strength

The high polarizability of the sulfur atom in the ethanethiolate anion is a key determinant of its strong nucleophilicity. stackexchange.comulisboa.pt Polarizability refers to the ease with which the electron cloud of an atom or molecule can be distorted by an external electric field, such as that of an approaching electrophile.

The larger valence orbitals of sulfur, being in the third period of the periodic table, are more diffuse and less tightly held than the valence orbitals of oxygen (a second-period element). quora.com This allows the electron density of the ethanethiolate anion to be more easily distorted and to begin forming a bond at a greater distance from the electrophilic carbon. This ability to form a partial bond early in the reaction pathway lowers the activation energy of the transition state, leading to a faster reaction rate. ulisboa.pt

In essence, the "softness" of the sulfur atom, a direct consequence of its high polarizability, makes ethanethiolate a "soft" nucleophile. According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles react more readily with soft electrophiles. This principle further explains the high reactivity of ethanethiolate towards many common electrophiles in organic synthesis.

Carbon-Sulfur (C-S) Bond Formation Reactions

The excellent nucleophilicity of the ethanethiolate anion makes it a valuable reagent for the formation of carbon-sulfur bonds, a common structural motif in many biologically active molecules and industrial chemicals.

Nucleophilic Substitution Reactions (Sₙ2) with Aliphatic Electrophiles)

The ethanethiolate anion readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with suitable aliphatic electrophiles. masterorganicchemistry.comlibretexts.org In this type of reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs, in a single, concerted step. libretexts.org

The general mechanism involves the attack of the ethanethiolate anion on an alkyl halide or other substrate with a good leaving group. The rate of the Sₙ2 reaction is dependent on the concentration of both the nucleophile (ethanethiolate) and the electrophile. libretexts.orgmasterorganicchemistry.com

Alkylation Reactions Leading to Thioethers (Sulfides)

A prominent application of the ethanethiolate anion in Sₙ2 reactions is the synthesis of thioethers (also known as sulfides). masterorganicchemistry.comresearchgate.net This reaction, analogous to the Williamson ether synthesis, involves the alkylation of the ethanethiolate anion. masterorganicchemistry.com

The reaction proceeds by treating ethanethiol (B150549) with a base, such as sodium hydride (NaH), to generate the ethanethiolate anion. This is then reacted with a primary or secondary alkyl halide (e.g., ethyl bromide) to yield the corresponding thioether (in this case, diethyl sulfide). masterorganicchemistry.com

General Reaction:

CH₃CH₂SH + Base → CH₃CH₂S⁻ + [Base-H]⁺ CH₃CH₂S⁻ + R-X → CH₃CH₂-S-R + X⁻ (where R is an alkyl group and X is a leaving group)

This method is highly efficient for the preparation of a wide range of thioethers. researchgate.net

| Reactant 1 (Nucleophile Source) | Reactant 2 (Electrophile) | Product (Thioether) | Reaction Type |

| Ethanethiol Sodium Salt | Methyl Iodide | Ethyl Methyl Sulfide (B99878) | Sₙ2 |

| Ethanethiol + Base | Ethyl Bromide | Diethyl Sulfide | Sₙ2 |

| This compound | Propyl Chloride | Ethyl Propyl Sulfide | Sₙ2 |

Stereochemical Outcomes and Stereospecificity in Sₙ2 Pathways

A hallmark of the Sₙ2 reaction is its stereospecificity. When the ethanethiolate anion attacks a chiral electrophilic carbon, the reaction proceeds with a complete inversion of configuration at that center. byjus.comlibretexts.orglibretexts.org This phenomenon is known as the Walden inversion. masterorganicchemistry.com

The inversion of stereochemistry is a direct consequence of the "backside attack" mechanism of the Sₙ2 reaction. byjus.comlibretexts.org The nucleophile (ethanethiolate) approaches the electrophilic carbon from the side opposite to the leaving group. dalalinstitute.com As the new carbon-sulfur bond forms, the three remaining substituents on the carbon "flip" over, much like an umbrella inverting in a strong wind. masterorganicchemistry.com

For instance, if (R)-2-bromobutane is reacted with sodium ethanethiolate, the product will be (S)-2-(ethylthio)butane. The stereochemical outcome is predictable and consistent, making the Sₙ2 reaction a powerful tool for controlling stereochemistry in organic synthesis. libretexts.orglibretexts.org This stereospecificity is a critical consideration when designing synthetic routes to chiral molecules containing a thioether linkage.

Nucleophilic Aromatic Substitution (SNAr)

The ethanethiolate anion (CH₃CH₂S⁻), derived from ethanethiol, is a potent sulfur-based nucleophile. Its high polarizability and soft nucleophilic character enable it to participate effectively in a variety of reactions, including nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of synthetic organic chemistry for the formation of aryl thioethers. The SNAr mechanism typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups. acsgcipr.orgnih.govlibretexts.org

Reactions with Activated Aryl Halides (e.g., Halonitrobenzenes)

Sodium ethanethiolate readily reacts with aryl halides that are activated by electron-withdrawing groups, such as nitro groups (-NO₂), positioned ortho or para to the leaving group (a halogen). byjus.comuomustansiriyah.edu.iq A classic example is the reaction with halonitrobenzenes. For instance, 1-chloro-2,4-dinitrobenzene (B32670) reacts with ethanethiolate to displace the chloride and form 2,4-dinitrophenyl ethyl sulfide. epdf.pub The presence of two nitro groups strongly activates the aromatic ring toward nucleophilic attack.

Table 1: Examples of SNAr Reactions with Ethanethiolate

| Activated Aryl Halide | Product | Reference |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitrophenyl ethyl sulfide | epdf.pub |

| 1-Fluoro-2,4-dinitrobenzene | 2,4-Dinitrophenyl ethyl sulfide | cdnsciencepub.com |

Mechanistic Pathways of Thiolate-Mediated SNAr Reactions

The generally accepted pathway for the SNAr reaction is a two-step addition-elimination mechanism. libretexts.orguomustansiriyah.edu.iq

Nucleophilic Attack and Formation of a Meisenheimer Complex: The ethanethiolate anion attacks the carbon atom bearing the leaving group (the ipso-carbon). acsgcipr.orgpdx.edu This initial step is typically the rate-determining step as it involves the temporary loss of aromaticity in the ring. libretexts.orguomustansiriyah.edu.iq The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orglibretexts.orgnumberanalytics.com The negative charge is delocalized across the aromatic system and, importantly, onto the ortho and para electron-withdrawing groups.

Departure of the Leaving Group: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product. libretexts.orguomustansiriyah.edu.iq

While the stepwise mechanism is common, concerted SNAr pathways, where bond formation and bond breaking occur simultaneously, have also been proposed, particularly for more electron-rich aromatic systems or under specific catalytic conditions. scispace.comstrath.ac.uk However, for highly activated systems like dinitrohalobenzenes reacting with strong nucleophiles like thiolates, the stepwise mechanism via a distinct Meisenheimer intermediate is the predominant pathway. nih.govresearchgate.net

Influence of Electron-Withdrawing Groups on Reaction Kinetics

Electron-withdrawing groups (EWGs) play a crucial role in SNAr reactions; they are essential for activating the aryl substrate. masterorganicchemistry.com

Rate Acceleration: Strong EWGs, such as nitro (-NO₂), cyano (-CN), or carbonyl (C=O) groups, dramatically increase the rate of nucleophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com They do so by withdrawing electron density from the aromatic ring, making it more electrophilic and susceptible to attack by the nucleophile. nih.gov

Stabilization of Intermediates: The primary mode of rate acceleration is the stabilization of the anionic Meisenheimer complex. numberanalytics.com When the EWG is positioned ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be delocalized onto the EWG through resonance, significantly lowering the activation energy of the first, rate-determining step. uomustansiriyah.edu.iqpdx.edu Meta-positioned EWGs offer only inductive stabilization, which is less effective, resulting in much slower reaction rates. masterorganicchemistry.com

Hammett Correlation: The activating effect of substituents can be quantified. For example, the neutral oxygen radical (O•) has been shown to be an extraordinarily strong electron-withdrawing group with a Hammett constant (σp⁻) of 2.79, compared to 1.27 for the nitro group (NO₂). nih.gov This highlights the powerful electronic activation provided by potent EWGs.

The kinetic data in the table below illustrates the dramatic increase in reaction rate with increasing nitro-substitution on an aryl halide.

Table 2: Relative Reaction Rates for the Reaction of Piperidine (B6355638) with Nitro-substituted Chlorobenzenes

| Substrate | Relative Rate |

|---|---|

| Chlorobenzene | 1 |

| 1-Chloro-4-nitrobenzene | 7 x 10⁷ |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁵ |

| 1-Chloro-2,4,6-trinitrobenzene | Too fast to measure |

Source: Data adapted from Master Organic Chemistry. masterorganicchemistry.com Note: While this data uses piperidine as the nucleophile, the trend is representative for nucleophilic aromatic substitution reactions and demonstrates the activating effect of EWGs for nucleophiles like ethanethiolate.

Conjugate Addition Reactions (Michael-Type Additions)

The ethanethiolate anion, as a soft nucleophile, excels in conjugate addition reactions, also known as Michael additions. wikipedia.org This type of reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound or other activated electron-deficient alkene or alkyne systems. wikipedia.orgnrochemistry.com

Additions to Activated Alkenes (e.g., Aminothiolation)

Ethanethiolate readily adds to activated alkenes, such as α,β-unsaturated esters, ketones, and nitriles, in a thia-Michael reaction. researchgate.netjlu.edu.cn The nucleophilic sulfur atom attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to yield the final saturated thioether product. nrochemistry.com

However, the fundamental Michael addition of ethanethiolate to an activated alkene remains a robust method for C-S bond formation. For example, the addition of ethanethiol to various α,β-unsaturated carbonyl compounds can be promoted by catalysts to afford the corresponding β-thioether adducts. researchgate.net

Table 3: Michael Addition of Ethanethiol to Activated Alkenes

| Michael Acceptor | Product |

|---|---|

| α,β-Unsaturated Ester | β-(Ethylthio) Ester |

| α,β-Unsaturated Ketone | β-(Ethylthio) Ketone |

| α,β-Unsaturated Nitrile | β-(Ethylthio) Nitrile |

Source: Adapted from various sources describing Michael additions. researchgate.netjlu.edu.cn

Thiol-yne Additions to Activated Alkynes (Click Chemistry Context)

The reaction between a thiol and an alkyne, known as the thiol-yne reaction, has gained significant attention as a prime example of "click chemistry". d-nb.infowikipedia.org This is due to its high efficiency, mild reaction conditions, and high functional group tolerance. d-nb.infonih.gov The reaction can proceed through either a radical-mediated pathway or a nucleophilic conjugate addition. wikipedia.org

In the context of the ethanethiolate anion, the reaction proceeds via a nucleophilic Michael-type addition to an activated alkyne (an alkyne conjugated to an electron-withdrawing group). nih.govnih.gov The thiolate attacks one of the acetylenic carbons, resulting in a vinyl sulfide product. nih.govacs.org

Key features of the nucleophilic thiol-yne reaction include:

High Reactivity: The reaction is often very rapid and can be highly exothermic, aided by the strong nucleophilicity of the thiolate. acs.org

Stereoselectivity: The addition can lead to either E or Z isomers of the resulting vinyl sulfide, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates. researchgate.net For example, the BF₃·Et₂O promoted addition of ethanethiol to electron-deficient internal alkynes mainly yields the Z-isomer, while terminal alkynes afford primarily the E-isomer. researchgate.net

Double Addition: The initial vinyl sulfide product is itself an activated alkene and can potentially react with a second equivalent of thiolate, leading to a double addition product (a dithioacetal). wikipedia.orgacs.org This subsequent reaction is often slower than the first addition. rsc.org

The thiol-yne reaction's efficiency and orthogonality make it exceptionally useful in materials science for creating polymer networks and in bioorganic chemistry for bioconjugation. d-nb.infonih.gov

Table 4: Stereochemical Outcome of BF₃·Et₂O Promoted Addition of Ethanethiol to Activated Alkynes

| Activated Alkyne Substrate Type | Major Product Isomer | Reference |

|---|---|---|

| Electron-deficient internal alkyne | Z-vinyl thioether | researchgate.net |

Coordination Chemistry and Metal Thiolate Complexation

Ethanethiolate Anion as a Ligand for Transition Metals

The ethanethiolate anion is classified as a soft Lewis base, which means it preferentially forms stable bonds with soft Lewis acid metal centers. wikipedia.org According to the Covalent Bond Classification method, it is considered an X-type ligand. When it binds to a single metal center (a terminal ligand), it functions as a one-electron donor. However, when it bridges two metal centers, it acts as a three-electron donor. wikipedia.org

From an electronic structure standpoint, thiolate ligands like ethanethiolate are considered π-donors. This property influences the electronic and magnetic characteristics of the resulting metal complexes, often leading to high-spin configurations. wikipedia.org The interaction involves the donation of a pair of electrons from the sulfur atom to the transition metal. This fundamental interaction underpins the formation of a wide array of metal-thiolate structures. Its behavior is comparable to that of hydrogen sulfide (B99878) in its affinity for "soft" transition metal cations. wikipedia.org

Formation and Characterization of Polymeric Thiolato Complexes (e.g., with Hg, Cu, Ni)

A characteristic reaction of ethanethiolate is its ability to form polymeric thiolato complexes with various transition metals. wikipedia.org The electron-rich nature of thiolates gives them a strong affinity for metal ions, which can often lead to the formation of polymeric species that have low solubility, making their precise characterization challenging. pwr.wroc.pl

For instance, ethanethiolate reacts with "soft" transition metal cations such as mercury(II), copper(I), and nickel(II) through deprotonation to yield polymeric structures. wikipedia.org The formation of these complexes can be represented by the following reactions:

Mercury(II): Hg²⁺ + 2 EtS⁻ → Hg(SEt)₂

Copper(I): Cu⁺ + EtS⁻ → CuSEt

Nickel(II): Ni²⁺ + 2 EtS⁻ → Ni(SEt)₂

These reactions result in the formation of extended polymeric networks where the ethanethiolate ligand bridges the metal centers. wikipedia.org To circumvent the formation of these often-insoluble polymers and to isolate discrete, characterizable complexes, thiolic ligands that incorporate other donor atoms, such as nitrogen, can be employed. The chelating effect of these multi-dentate ligands favors the formation of smaller, more manageable dinuclear or polynuclear species. pwr.wroc.pl

Table 1: Examples of Polymeric Ethanethiolate Complexes

| Metal Ion | Complex Formula | Description | Reference |

|---|---|---|---|

| Hg²⁺ | Hg(SEt)₂ | Polymeric complex formed with mercury(II). | wikipedia.org |

| Cu⁺ | CuSEt | Polymeric complex formed with copper(I). | wikipedia.org |

| Ni²⁺ | Ni(SEt)₂ | Polymeric complex formed with nickel(II). | wikipedia.org |

Spectroscopic and Equilibrium Studies of Metal-Thiolate Interactions

Spectroscopic techniques and equilibrium studies are vital for understanding the thermodynamics and kinetics of metal-thiolate binding. These studies provide quantitative data on complex formation, stability, and the influence of the chemical environment.

The reaction between iron chlorides (FeCl₂ or FeCl₃) and sodium ethanethiolate in N-methylformamide (NMF) has been re-evaluated to provide a clearer picture of the complexation process. nih.govresearchgate.net

When titrating Fe(II) with ethanethiolate (EtS⁻), the first observable step is not the formation of the simple tetrahedral tetrathiolate, [Fe(SEt)₄]²⁻. Instead, a different single complex is formed at EtS⁻ concentrations up to 12 molar equivalents, characterized by specific UV/vis spectral features (ε₃₄₄ = (3.1±0.2)x10³ M⁻¹ cm⁻¹; ε₄₈₆ = (4.5±0.1)x10² M⁻¹ cm⁻¹). nih.govresearchgate.net A Hill-formalism analysis of this initial titration data indicated a cooperative ligation by three ethanethiolate ions, suggesting the formation of a dimeric complex, proposed to be [Fe₂(SEt)₆]²⁻. As the concentration of ethanethiolate increases beyond 12.5 molar equivalents, the spectrum gradually shifts to that of the known [Fe(SEt)₄]²⁻. nih.govresearchgate.net

Titration of Fe(III) with EtS⁻ demonstrates a direct and cooperative formation of the [Fe(SEt)₄]⁻ complex. nih.govresearchgate.net These studies highlight the cooperative nature of ligand binding in these iron-thiolate systems.

Table 2: Kinetic and Equilibrium Data for Fe-Ethanethiolate Reactions in NMF

| Reactant | Proposed Intermediate/Product | Molar Absorptivity (ε) | Hill "n" Coefficient | Cooperative Binding Constant (Kcoop) | Reference |

|---|---|---|---|---|---|

| Fe(II) + EtS⁻ | [Fe₂(SEt)₆]²⁻ | ε₃₄₄=(3.1±0.2)x10³ M⁻¹cm⁻¹ | 2.4 ± 0.1 | (1.7±0.1)x10³ M⁻³ | nih.govresearchgate.net |

| Fe(III) + EtS⁻ | [Fe(SEt)₄]⁻ | ε₃₄₀=(3.4±0.5)x10³ M⁻¹cm⁻¹ | 3.7 ± 0.2 | (4.3±0.1)x10² M⁻⁴ | nih.govresearchgate.net |

Sodium ethanethiolate is utilized in equilibrium titration studies of the isolated iron-molybdenum cofactor (FeMoco) of nitrogenase, a key biological cluster involved in nitrogen fixation. nih.govsigmaaldrich.com These studies, conducted in N-methylformamide (NMF) and monitored by UV/Vis absorption spectroscopy, provide insight into the cofactor's interaction with sulfur-based ligands. nih.gov

For the oxidized state of the cofactor, FeMoco(ox), a non-linear least squares analysis revealed a strong equilibrium for a single thiolate-binding step with an equilibrium constant (Keq) of 1.3 ± 0.2 x 10⁶ M⁻¹. nih.gov In the presence of a large excess of imidazole, the binding behavior changes, showing cooperative binding of three ethanethiolate molecules with a Keq of 2.0 ± 0.1 x 10⁵ M⁻² and a Hill coefficient of 2.0 ± 0.3. nih.gov A Scatchard plot of this data was concave upward, confirming positive cooperativity. nih.gov

These results, along with analyses of other thiolate binding studies, suggest that FeMoco can exist as an aggregate (such as a dimer or dodecamer) in solution, which influences the stoichiometry and cooperativity of ligand binding. researchgate.netnih.gov This research is relevant to understanding the chemistry of the nitrogenase FeMo cofactor in its native protein environment. nih.gov

Design and Synthesis of Thiolated Ligands for Catalytic Applications

Ethanethiol (B150549) and its derivatives are foundational building blocks in the design and synthesis of more complex thiolated ligands for catalysis. The synthesis of thioesters, for example, can be achieved through various methods, including the palladium-catalyzed thiocarbonylation of styrene (B11656) derivatives or the direct thioesterification of aldehydes with thiols. organic-chemistry.org

In the realm of nanotechnology, thiolate ligands are critical for stabilizing metal nanoparticles, which can serve as highly effective catalysts. The synthesis of thiolate-capped metal nanoparticles, such as those of gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), often utilizes methods like the Brust-Schiffrin reaction, where a thiol ligand is added to control nanoparticle growth and provide stability. nih.gov The catalytic activity and selectivity of these nanoparticles can be significantly influenced by the nature of the thiolate ligand. For instance, palladium nanoparticles synthesized with a thiosulfate (B1220275) ligand precursor showed higher catalytic activity and selectivity in the isomerization of allylic alcohols compared to those made with a traditional thiol ligand. nih.gov

Furthermore, in homogeneous catalysis, the strong coordination of thiols and thiolates to metal centers can be exploited to direct reaction pathways. In a ruthenium-catalyzed system for the reversible synthesis of thioesters from thiols and alcohols, the preferential binding of the thiol to the ruthenium center drives the system toward a ruthenium thiolate intermediate, thereby enhancing chemoselectivity for thioester formation over the thermodynamically favored ester. acs.org

Applications in Advanced Materials Science and Catalysis

Catalytic Applications

The utility of ethanethiol (B150549) sodium salt and its parent compound, ethanethiol, extends to several catalytic processes where it can act as a promoter, a component of the catalytic system, or a precursor to catalytically active species.

Use as a Catalytic Additive or Promoter in Organic Transformations (e.g., Diphenolic Acid Synthesis)

In the synthesis of diphenolic acid (DPA), a compound considered a potential replacement for the controversial bisphenol A (BPA), ethanethiol functions as a crucial co-catalyst or promoter. researchgate.net The synthesis involves the condensation of levulinic acid and phenol, a reaction catalyzed by a Brønsted acid. researchgate.net Research has shown that the addition of a thiol compound, such as ethanethiol, significantly enhances the reaction's efficiency.

The presence of ethanethiol alongside acid catalysts like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acidic ionic liquids leads to improved yields and, notably, higher selectivity for the desired p,p'-DPA isomer over the o,p'-DPA isomer. researchgate.netmdpi.com For instance, when SO₃H-based acidic ionic liquids were used as catalysts, the involvement of ethanethiol was critical in achieving a high yield of 93.2 mol% and nearly 100% selectivity for p,p'-DPA. researchgate.net A proposed mechanism suggests that the thiol compound facilitates the reaction pathway, leading to these favorable outcomes. researchgate.net Similarly, the use of mercaptan promoters like ethanethiol is noted in condensation reactions catalyzed by ion-exchange resins to produce bisphenols. google.com

| Primary Catalyst | Promoter | Key Finding | Reference |

|---|---|---|---|

| Brønsted Acidic Ionic Liquids ([BSMim]HSO₄) | Ethanethiol | Achieved 93.2 mol% yield of DPA with nearly 100% selectivity to the p,p'-isomer. | researchgate.net |

| Hydrochloric Acid (37 wt%) | Methyl Mercaptan (a related thiol) | Improved DPA yield to a maximum of about 93 mol%. | mdpi.com |

| Sulfamic Acid | Ethanethiol | Resulted in high selectivity towards p,p'-DPA, with a molar ratio of 7.4 to the o,p'-isomer. | mdpi.com |

Role in Catalytic Oxidation Processes (e.g., in High-Gravity Fields)

Sodium ethanethiolate is identified as a catalytic oxidation agent, particularly in processes designed to separate reaction products under high-gravity fields. lookchem.com This suggests its application in specialized reactor technologies where enhanced mass transfer is utilized.

Furthermore, the oxidation of thiols is a significant industrial process, such as the Merox (mercaptan oxidation) process used in petroleum refining to "sweeten" petroleum fractions by converting corrosive thiols into less harmful disulfides. mdpi.comresearchgate.net While this process often uses cobalt phthalocyanine (B1677752) catalysts in an alkaline environment, studies on the oxidation of ethanethiol itself provide insight into its reactivity in catalytic systems. mdpi.comresearchgate.net For example, the oxidation of ethanethiol to diethyl disulfide can be catalyzed by a Co(II) complex of tetrasulfonated phthalocyanine under base-free conditions. mdpi.com This demonstrates the compound's role as a substrate in catalytic oxidation, a process that relies on the transfer of electrons facilitated by a metal catalyst. researchgate.net

Applications in Polymerization Reactions

In the field of material science, ethanethiol sodium salt is utilized to introduce sulfur functionalities into polymers, which can modify the physical and chemical properties of the resulting material. ontosight.ai The incorporation of the thioether group can impact characteristics such as refractive index, thermal stability, and affinity for metals.

Ethanethiol itself is also employed as a chain transfer agent (CTA) in polymerization processes, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. chemicalbook.com In this role, it helps to control the molecular weight and architecture of the synthesized polymers. taylorandfrancis.com For instance, it has been used as a CTA in the polymerization of N-isopropylacrylamide. chemicalbook.com

Thiolate-Based Catalysts in Cross-Coupling Reactions

Thiolate ligands, for which sodium ethanethiolate can be a source, are integral to the development of advanced catalysts for cross-coupling reactions, a cornerstone of modern synthetic chemistry. rsc.orgrsc.org These reactions, which form carbon-carbon and carbon-heteroatom bonds, often rely on transition metal catalysts, such as those based on palladium, nickel, or copper. rsc.orgresearchgate.net

The strong coordination of thiolates to transition metals can sometimes be a challenge, but well-designed thiolate-based ligands offer significant advantages. researchgate.net Phosphine-free catalysts, including those with thiolate-based pincer ligands (SNS), exhibit enhanced air and moisture stability compared to traditional phosphine-based systems. rsc.org In Mizoroki-Heck reactions, palladium(II) complexes with thiolate-imine-thioether ligands have demonstrated excellent reactivity at low catalyst loadings. rsc.org

In copper-catalyzed C–S cross-coupling reactions between thiols and aryl halides, the formation of a copper(I)-thiolate intermediate is a key mechanistic step. rsc.orgcaltech.edu Computational studies suggest that a catalytically competent intermediate, such as [Cu(SPh)₂]⁻, can initiate the catalytic cycle. rsc.org The use of sodium ethanethiolate can provide the necessary thiolate nucleophile for the in-situ formation of such catalytically active species. wikipedia.org

| Reaction Type | Metal Catalyst | Role of Thiolate | Key Finding | Reference |

|---|---|---|---|---|

| Mizoroki–Heck | Palladium(II) | Component of a phosphine-free SNS pincer ligand. | Demonstrated excellent reactivity and stability. | rsc.org |

| C–S Cross-Coupling | Copper(I) | Forms a key catalytically active intermediate [Cu(thiolate)₂]⁻. | Enables efficient coupling of thiophenols and aryl iodides. | rsc.org |

| C–S Cross-Coupling | Nickel(0) | In-situ generated aliphatic and aromatic thiolates serve as coupling partners. | Allows for the transformation of a broad scope of substrates, including challenging aryl chlorides. | acs.org |

Nanomaterial Synthesis and Surface Functionalization

The unique affinity of sulfur for gold and other noble metals makes this compound a valuable tool in nanotechnology.

Role in the Synthesis of Metal Nanoparticles (e.g., Gold Nanoparticles)

Ethanethiolate, derived from its sodium salt, plays a crucial role as a stabilizing ligand in the synthesis of metal nanoparticles, particularly gold nanoparticles (AuNPs). mdpi.com The strong covalent bond formed between sulfur and gold atoms is widely used to create self-assembled monolayers (SAMs) on the nanoparticle surface. doi.org This surface functionalization is critical for controlling the size, stability, and solubility of the nanoparticles. mdpi.comnih.gov

Surface Modification and Ligand Exchange on Nanoparticles

The surface chemistry of nanoparticles plays a pivotal role in determining their physical and chemical properties, including their stability, dispersibility, and electronic characteristics. This compound, as a source of the ethanethiolate ligand (CH₃CH₂S⁻), is utilized in the surface modification of nanoparticles through a process known as ligand exchange. This process involves replacing the original capping ligands on a nanoparticle's surface with ethanethiolate.

Ligand exchange with ethanethiolate is particularly significant for nanoparticles used in electronic and optoelectronic devices. The original long-chain organic ligands, often used during nanoparticle synthesis to control growth and provide solubility (e.g., oleic acid), are typically electrically insulating. These long chains create a significant barrier to charge transport between adjacent nanoparticles in a film. By exchanging these bulky ligands with short-chain ligands like ethanethiolate, the interparticle distance can be substantially reduced. mdpi.com This closer packing of nanoparticles enhances electronic coupling, which is crucial for efficient charge transport in devices such as solar cells and transistors. mdpi.com

A notable example of this application is in the treatment of lead sulfide (B99878) (PbS) colloidal quantum dot (CQD) films. Research has shown that treating butylamine-capped PbS nanoparticle films with a dilute solution of ethanethiol can significantly alter the film's properties. mdpi.com The ethanethiol effectively displaces the longer butylamine (B146782) ligands, resulting in a denser and more compact nanoparticle film. While this increased density is beneficial for conductivity, it can also lead to increased surface roughness and the formation of nanocracks if the treatment concentration is too high. utoronto.caresearchgate.net Therefore, careful optimization of the ligand exchange process is critical to achieve the desired electronic properties without compromising the morphological integrity of the film.

The process of ligand exchange can be carried out either in the solution phase before film deposition or on a pre-deposited solid-state film. In the case of PbS nanoparticles, ligand exchange with ethanethiol in the solution phase prior to spin-coating has been shown to produce the densest, albeit roughest, films compared to films made from nanoparticles with longer ligands like oleic acid or butylamine. mdpi.com This highlights the direct influence of the ligand's molecular length on the final morphology of the nanoparticle assembly.

Interactive Table: Effect of Ligand Exchange on Nanoparticle Film Properties

| Original Ligand | Exchanging Ligand | Resulting Film Density | Resulting Film Roughness | Interparticle Distance |

| Oleic Acid | Butylamine | Moderate | Moderate | Reduced |

| Oleic Acid | Ethanethiol | High | High | Significantly Reduced |

| Butylamine | Ethanethiol | High | High | Significantly Reduced |

Integration of Thiolate Moieties in Covalent Organic Frameworks for Catalysis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. nih.govresearchgate.net Their large surface area and well-defined pores make them excellent candidates for use as catalyst supports. The integration of specific functional groups, such as thiolate or thioether moieties, into the COF structure can dramatically enhance their catalytic applications, particularly in the stabilization and immobilization of metal nanoparticles (NPs).

The rationale behind incorporating thioether or thiol groups into COFs is their strong affinity for noble metals like palladium (Pd) and platinum (Pt). acs.orgrsc.org These sulfur-containing groups can act as anchoring sites, enabling the confined growth of ultrafine and highly dispersed metal nanoparticles within the COF's porous structure. This approach prevents the aggregation of metal nanoparticles, a common issue that leads to a loss of catalytic activity.

A key strategy involves the rational design and synthesis of COFs from monomers that already contain thioether functionalities. nih.govacs.org For example, a thioether-containing COF can be synthesized and then used as a template for the in-situ reduction of metal precursors, such as K₂PtCl₄ or K₂PdCl₄. The resulting metal nanoparticles are uniformly distributed and confined within the COF's cavities, with sizes as small as 1.7 ± 0.2 nm. nih.govacs.org The presence of the thioether groups is critical for this size-controlled synthesis. nih.gov

These metal nanoparticle-loaded, thioether-functionalized COFs (e.g., Pd@V-COF-S) have demonstrated exceptional catalytic performance in various organic reactions. rsc.org For instance, PdNPs@COF composites have been shown to be highly effective catalysts for Suzuki-Miyaura coupling reactions, while PtNPs@COF composites exhibit excellent activity in the reduction of 4-nitrophenol. acs.orgthieme-connect.com The catalysts show high stability and can be easily recycled and reused multiple times without a significant loss of activity. nih.govacs.orgthieme-connect.com

Furthermore, theoretical and experimental studies have shown that the thioether groups not only anchor the metal nanoparticles but also modify their electronic properties, which can enhance catalytic selectivity. rsc.org In the semi-hydrogenation of alkynes, for example, the thioether groups in a Pd@V-COF-S catalyst were found to reduce the energy barrier for the desorption of the desired alkene product, thereby improving the selectivity of the reaction. rsc.org

Mechanistic Studies of Nanostructured Thiolate Reagents in C-S Cross-Coupling

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, leading to the synthesis of numerous important compounds in pharmaceuticals and materials science. Transition metal-catalyzed cross-coupling reactions are a powerful tool for creating these bonds. This compound, as a source of the nucleophilic ethanethiolate, can participate in these reactions, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding their scope.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, have been a subject of detailed mechanistic investigation. rsc.orgcaltech.eduacs.orgresearchgate.net While many studies use thiophenolates, the principles are applicable to alkanethiolates like ethanethiolate. These studies often involve a combination of experimental techniques, such as kinetics, and computational modeling to elucidate the reaction pathway. rsc.orgacs.org

One proposed mechanism for the copper(I)-catalyzed coupling of a thiol with an aryl iodide begins with the formation of a catalytically active copper(I)-thiolate complex. rsc.orgcaltech.edu Computational studies suggest that a key intermediate could be a species like [Cu(SR)₂]⁻, which then initiates the catalytic cycle. rsc.org The cycle is generally thought to proceed through an oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) intermediate. acs.org This is followed by reductive elimination, which forms the C-S bond of the final thioether product and regenerates the copper(I) catalyst. acs.orgresearchgate.net

Experimental evidence from radical probe studies has suggested that for some copper-catalyzed C-S couplings, a pathway involving radical intermediates is unlikely, favoring the oxidative addition-reductive elimination mechanism. acs.org Kinetic studies, including Hammett plots, have shown that the reaction rates are sensitive to the electronic properties of both the thiol and the aryl halide, indicating that both reactants are involved in the rate-determining step of the reaction. rsc.org

In the context of palladium-catalyzed C-S couplings, mechanistic studies have also pointed to a catalytic cycle involving oxidative addition and reductive elimination. researchgate.netnih.gov The oxidative addition of an aryl halide to a Pd(0) complex is followed by a transmetalation step with the thiolate salt. The resulting palladium-thiolate complex then undergoes reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.

Contributions to Organometallic Chemistry

This compound serves as a valuable reagent in organometallic chemistry, primarily as a source of the ethanethiolate (EtS⁻) ligand. indiamart.comsigmaaldrich.combiocompare.com This ligand can be incorporated into metal complexes to synthesize a variety of organometallic compounds with specific properties and applications.

One significant contribution is in the synthesis of single-source precursors for ternary semiconductors. For instance, sodium ethanethiolate has been used in a "one-pot" synthesis procedure to create complex precursors for materials like copper indium sulfide (CuInS₂), which is used in photovoltaic applications. In a typical synthesis, a metal halide such as indium(III) chloride (InCl₃) is reacted with four equivalents of sodium ethanethiolate in methanol. techbriefs.com This reaction forms a stable ionic intermediate, sodium tetrakis(ethanethiolato)indate(III) (Na⁺[In(SEt)₄]⁻). techbriefs.com This intermediate can then be further reacted with other metal sources to generate the final ternary semiconductor material. This approach allows for the formation of complex materials from readily available starting reagents. techbriefs.com

Furthermore, ethanethiolate ligands derived from sodium ethanethiolate play a critical role in the chemistry of dinitrosyl iron complexes (DNICs). The thiolate ligands are crucial in regulating the transformation of Roussin's Red Esters (RREs), which are iron-sulfur-nitrosyl clusters, into DNICs. sigmaaldrich.com The nature of the thiolate ligand influences the structure and reactivity of these iron complexes, which are of interest for their potential biological roles related to nitric oxide signaling.

Emerging Research Areas in Energy and Environmental Science (e.g., Solar Energy, Water Treatment)

The unique properties of this compound and the ethanethiolate ligand are being explored in emerging research areas within energy and environmental science, particularly in solar energy conversion and water remediation.

Solar Energy

This passivation effect leads to a significant improvement in the photovoltaic device performance. For example, ethanethiol treatment has been reported to increase the open-circuit voltage (V_oc) and the short-circuit current (J_sc) of PbS CQD solar cells. researchgate.net The treatment reduces non-radiative recombination, allowing more charge carriers to be collected and contributing to a higher power conversion efficiency. utoronto.ca The mechanism is believed to involve the strong interaction between the sulfur atom of the thiol and the lead atoms on the surface of the quantum dots, which effectively "heals" the surface defects. researchgate.net

Interactive Table: Impact of Ethanethiol Treatment on PbS CQD Solar Cell Performance

| Treatment | Open-Circuit Voltage (V_oc) | Short-Circuit Current (J_sc) | Power Conversion Efficiency (PCE) |

| Untreated Control | Lower | Lower | Lower |

| Ethanethiol Treated | Higher | Higher | Higher |

Water Treatment

In environmental science, there is a growing interest in developing effective and low-cost materials for the removal of heavy metal ions from contaminated water. Sulfur-containing compounds are known to be effective for this purpose due to the strong affinity of sulfur for heavy metals like lead (Pb²⁺), mercury (Hg²⁺), and copper (Cu²⁺). d-nb.infomdpi.comnih.gov

Research has explored the use of ethanethiol in the creation of advanced adsorbent materials. One such example involves the synthesis of graphene sponges for heavy metal removal. d-nb.info In this work, graphene oxide was reduced and self-assembled in the presence of various mercapto compounds, including ethanethiol. The resulting three-dimensional graphene sponges, functionalized with sulfur-containing groups, showed potential for adsorbing heavy metal ions from water. The incorporation of thiol groups provides active sites for the strong binding of metal ions, facilitating their removal from aqueous solutions. d-nb.info While direct application of sodium ethanethiolate for large-scale water treatment is not established, its role in functionalizing adsorbent materials highlights a promising research direction.

Advanced Mechanistic and Computational Investigations

Quantum Chemical Studies on Ethanethiolate Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the reactivity of the ethanethiolate anion. mdpi.com These computational approaches allow for the detailed analysis of the molecule's electronic structure, which is fundamental to its chemical behavior.

DFT studies provide a framework for calculating various reactivity descriptors that offer quantitative insights into where and how a molecule will react. semanticscholar.org For the ethanethiolate anion, these descriptors help to characterize its high nucleophilicity, which arises from the localization of negative charge on the sulfur atom. Key parameters derived from these studies include:

Highest Occupied Molecular Orbital (HOMO) Energy: The energy of the HOMO is a critical indicator of a molecule's ability to donate electrons. For ethanethiolate, the HOMO is primarily localized on the sulfur atom, and its high energy level signifies strong nucleophilic potential.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich areas prone to electrophilic attack. In ethanethiolate, the MEP shows a significant negative potential around the sulfur atom, confirming it as the primary site of reactivity.

Global Reactivity Descriptors: Parameters such as chemical potential, molecular hardness and softness, and the electrophilicity index are calculated to provide a comprehensive reactivity profile. nih.gov These descriptors help in predicting the behavior of ethanethiolate in various chemical environments and its propensity to engage in specific types of reactions, such as nucleophilic substitution (Sₙ2) or addition reactions. mdpi.com

Comparative quantum chemical analyses, for instance, between thiols and their corresponding thiolates, quantitatively demonstrate the enhanced reactivity of the deprotonated species, providing a solid theoretical foundation for its role as a powerful nucleophile in organic synthesis. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving ethanethiolate. By calculating the potential energy surface (PES) for a given reaction, researchers can identify the most energetically favorable route from reactants to products. fiveable.me This analysis includes the characterization of transient, high-energy structures known as transition states, which are fleeting and often impossible to observe experimentally. mit.edulifeboat.com

Methods like the Nudged Elastic Band (NEB) are employed to find the minimum energy path between a known reactant and product, thereby elucidating the transition state structure and its associated energy barrier (activation energy). matlantis.com The height of this barrier is a determining factor for the reaction rate. matlantis.com Machine learning models are also emerging as a powerful, high-speed alternative to traditional quantum chemistry techniques for predicting these elusive transition state structures. mit.edu

A key area of study is the role of ethanethiolate in nucleophilic substitution and addition reactions. For example, in an Sₙ2 reaction, computational models can detail the geometry of the transition state as the ethanethiolate anion attacks the electrophilic center, leading to the displacement of a leaving group. These models provide precise data on bond lengths and angles at the transition state, offering insights that are critical for understanding reaction mechanisms and selectivity.

Table 1: Computationally Modeled Reaction Energetics

| Reaction Type | Reactants | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Thiol-Ene Addition | Thiyl Radical + Alkene | ~5.7–5.9 | ~4.2-4.7 |

| Sₙ2 Substitution | CH₃CH₂S⁻ + CH₃Cl | Data Not Available in Search Results | Data Not Available in Search Results |

Note: Activation and reaction energies are highly dependent on the specific substrates, solvent, and computational method used. The values presented for the Thiol-Ene reaction are illustrative of tandem Diels-Alder reactions and provide context for cycloaddition energetics. wikipedia.org Specific data for ethanethiolate Sₙ2 reactions requires targeted computational studies.

Advanced Spectroscopic Characterization (e.g., Synchrotron Light Sources) for In Situ Reaction Monitoring

Understanding reaction mechanisms requires observing chemical transformations as they happen. In situ reaction monitoring provides real-time data on the concentrations of reactants, intermediates, and products. mt.com While techniques like NMR and FTIR are commonly used, advanced methods employing synchrotron light sources offer unparalleled sensitivity and detail, particularly for probing the electronic state of specific elements like sulfur. mt.comrsc.org

Synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), are exceptionally powerful for studying sulfur chemistry. osti.gov These methods can provide element-specific information about the oxidation state and local chemical environment of the sulfur atom in ethanethiolate. This allows researchers to directly monitor the conversion of a thiol to a thiolate or to track the sulfur atom's participation in a reaction, even in dilute or complex mixtures. osti.gov

The high flux and tunable energy of synchrotron radiation enable time-resolved experiments, capturing snapshots of a reaction at various stages. osti.gov For instance, in a reaction mediated by sodium ethanethiolate, these techniques could be used to:

Monitor Deprotonation: Directly observe the formation of the thiolate anion from its corresponding thiol in real-time.

Identify Intermediates: Detect transient sulfur-containing intermediates that may be crucial to the reaction mechanism but are present at very low concentrations.

Characterize Products: Confirm the chemical state of sulfur in the final products, such as in the formation of thioethers or disulfides.

This level of detailed, real-time observation provides definitive experimental evidence to validate or refine the reaction pathways predicted by computational models.

Kinetic and Thermodynamic Profiling of Ethanethiolate-Mediated Reactions

A complete understanding of a chemical reaction requires knowledge of both its speed (kinetics) and its energy balance (thermodynamics). wikipedia.org The ethanethiolate anion's utility in synthesis is defined by these properties.

Table 2: Selected Thermodynamic Data for Ethanethiol (B150549)

| Property | Value | Units |

|---|---|---|

| Enthalpy of Vaporization (ΔvapH) | 40.82 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 4.975 | kJ/mol |

| Gas Phase Acidity (ΔacidG) | 1481.1 | kJ/mol |

Data sourced from the NIST WebBook for Ethanethiol. nist.gov The gas phase acidity relates to the deprotonation to form the ethanethiolate anion.

By combining computational predictions with experimental kinetic and thermodynamic data, a comprehensive profile of ethanethiolate-mediated reactions can be constructed, enabling precise control over chemical transformations.

Future Research Directions and Methodological Innovations

Development of Environmentally Conscious and Sustainable Synthetic Protocols for Ethanethiol (B150549) Sodium Salt

The traditional synthesis of ethanethiol sodium salt often relies on reactive metals like sodium hydride or metallic sodium with ethanethiol, which can present safety and environmental challenges. rsc.orgresearchgate.net The future of its synthesis lies in the adoption of green chemistry principles, focusing on atom economy, reduced waste, and the use of renewable resources and safer reaction conditions.

Key research thrusts in this area include:

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. Research into the enzymatic hydrolysis of thioacetates to produce thiols has shown promise, utilizing enzymes like pig liver esterase (PLE) in aqueous buffer systems. nih.govnih.gov Future work could develop a one-pot system where ethanol (B145695) is first converted to a thioacetate (B1230152) derivative and then enzymatically hydrolyzed to ethanethiol, which can be converted to its sodium salt in situ. This approach would operate under mild conditions and significantly reduce hazardous waste.

Atom-Economical Approaches: An atom-economical synthesis method for preparing thiol compounds has been proposed, involving the reaction of trithiocarbonates with alkylating agents, followed by reaction with an amine to yield the thiol and a co-product of substituted thiourea. purdue.edu Adapting this methodology for ethanethiol production would maximize the incorporation of starting materials into the final products, a core tenet of green chemistry.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for accelerating reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents. uniupo.itresearchgate.netnih.gov A sustainable protocol for this compound could involve the reaction of an ethyl halide (e.g., ethyl chloride, derived from bio-ethanol) with sodium hydrosulfide (B80085) in a biphasic aqueous-organic system, using a biodegradable phase-transfer catalyst. This would improve reaction rates, minimize solvent usage, and allow for easier product separation. uniupo.itresearchgate.net

The following table compares traditional and potential green synthetic protocols.

| Parameter | Traditional Synthesis (e.g., NaH/Ethanethiol) | Proposed Green Protocols |

| Reagents | Sodium hydride, ethanethiol, anhydrous organic solvents | Bio-ethanol derivatives, enzymes, sodium hydrosulfide, phase-transfer catalysts |

| Solvents | Anhydrous ethers, DMF | Water, bio-based solvents, or solvent-free (PTC) |

| Conditions | Anhydrous, often requires inert atmosphere | Mild temperatures and pressures, aqueous media |

| Byproducts | Hydrogen gas (flammable), solvent waste | Biodegradable catalyst, water, fewer side products |

| Sustainability | Low atom economy, reliance on hazardous reagents | High atom economy, potential for renewable feedstocks, reduced waste |

Exploration of Novel Catalytic Systems and Multicomponent Reactions Employing Ethanethiolate

The potent nucleophilicity of the ethanethiolate anion makes it an ideal participant in advanced catalytic processes. Future research will focus on harnessing this reactivity in novel catalytic cycles and for the construction of complex molecules through multicomponent reactions (MCRs).

Novel Catalytic Systems:

Transition Metal Catalysis: Research has shown that transition metal complexes, such as sodium cobalt(II) tetrasulfophthalocyanine, can effectively catalyze the oxidation of ethanethiol. nih.gov A significant area of innovation involves using thiols as transient cooperative ligands or reversible inhibitors to control the selectivity of transition metal catalysts. researchgate.netrsc.org For instance, a thiol can be used to reversibly poison a ruthenium pincer catalyst, switching the outcome of alkyne semihydrogenation from the (E)-alkene to the (Z)-alkene. rsc.org Applying this concept could allow ethanethiolate to act as a dynamic controller in complex catalytic systems.

Organocatalysis: Synergistic organocatalysis, where two or more organocatalysts work in concert, opens new reaction pathways. uniupo.it While the direct use of ethanethiolate as a catalyst is underexplored, its role as a nucleophile in organocatalyzed reactions, such as the kinetic resolution of secondary thiols, is established. researchgate.net Future work could integrate ethanethiolate into synergistic cascades, for example, by combining enamine catalysis with nucleophilic thiol addition.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, embodying the principles of efficiency and atom economy. acs.orgrsc.org The ethanethiolate anion is an excellent candidate for inclusion in MCRs due to its strong nucleophilicity. Future research could focus on designing novel MCRs where sodium ethanethiolate is a key reactant. For example, a palladium-catalyzed three-component reaction of an aryl halide, an allene, and sodium ethanethiolate could provide a direct route to complex allyl thioethers. The nucleophilic nature of the thiol-Michael addition reaction can also be exploited in MCRs to build molecular complexity rapidly. purdue.edu

| Catalytic Approach | Description | Potential Application with Ethanethiolate |

| Transient Ligand Control | Using a thiol/thiolate to reversibly bind to a metal center, altering its selectivity. | Controlling the stereochemical outcome of hydrogenation or cross-coupling reactions. |

| Synergistic Organocatalysis | Employing two or more organocatalysts to activate different substrates in a single pot. | As a soft nucleophile in reactions involving iminium or enamine intermediates. |

| Multicomponent Reactions | Combining three or more reactants in a one-pot synthesis to build complex molecules. | A sulfur-nucleophile component in Passerini- or Ugi-type reactions, or in novel transition-metal catalyzed MCRs. |

Expanding Applications in Smart Materials and Nanotechnology

The unique affinity of the thiol group for noble metal surfaces and its reactivity in "click" chemistry position ethanethiolate as a valuable building block for advanced materials.

Self-Assembled Monolayers (SAMs): Ethanethiol, like other alkanethiols, spontaneously forms highly ordered, crystalline-like monolayers on gold surfaces. rsc.orgresearchgate.netrsc.org These SAMs are foundational to nanotechnology, allowing for precise control over surface chemistry. While longer-chain alkanethiols have been studied extensively, future research will explore the specific properties of short-chain SAMs from ethanethiolate for applications in nanoelectronics and biosensing, where tuning the interfacial properties like elasticity and adhesion is critical. nist.gov

Nanoparticle Functionalization: Thiolates are the premier choice for capping and functionalizing nanoparticles, including quantum dots (QDs) and metal nanoparticles (e.g., Au, Ag). rsc.orgresearchgate.netnih.gov

Quantum Dots: Thiolate capping can render QDs water-soluble and modulate their optical properties for use in biological imaging and sensing. researchgate.netnih.govnih.gov Ethanethiolate provides a compact and stable capping layer.

Metal Nanoparticles: Functionalizing gold, silver, or magnetic core-shell nanoparticles with an ethanethiolate layer prevents aggregation and provides a scaffold for further chemical modification. researchgate.netacs.org This is crucial for developing targeted drug delivery systems and diagnostic tools. researchgate.netrsc.org

Smart Polymers and 3D Printing: Thiol-ene "click" chemistry, a rapid and efficient reaction, is ideal for polymer synthesis and modification. Thiol-capped QDs can act as highly efficient, low-concentration photoinitiators for radical polymerization in aqueous media, a process suitable for 3D printing of hydrogels and other smart materials. nih.gov Future research will likely involve using ethanethiolate-functionalized monomers or crosslinkers in photopolymerization to create advanced materials with tailored mechanical and chemical properties, such as self-healing elastomers and responsive gels.

Deeper Elucidation of Complex Reaction Mechanisms via Advanced Analytical Techniques

A profound understanding of reaction mechanisms is essential for optimizing existing processes and discovering new transformations. A suite of advanced analytical and computational tools is being deployed to study reactions involving ethanethiolate, from identifying transient intermediates to mapping complex energy landscapes.

Advanced Spectroscopic Methods:

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of reactions as they occur. It has been successfully used to follow the progress of thiol-ene "click" reactions by irradiating the sample directly inside the NMR spectrometer. rsc.orgnih.gov This provides direct kinetic data and insight into reaction pathways. 1H NMR is also a valuable tool for studying the dynamics of thiol-disulfide exchange and characterizing complex reaction mixtures. researchgate.net

X-ray Spectroscopy: Techniques such as S K-edge X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are highly sensitive to the chemical environment of the sulfur atom. They can be used to directly probe the protonation state of cysteine residues, distinguishing between the thiol (R-SH) and thiolate (R-S⁻) forms in solution, which is fundamental to understanding reactivity. figshare.com

Mass Spectrometry (MS): MS is exceptionally sensitive for detecting low-abundance species, making it ideal for identifying reactive intermediates. Photoionization mass spectrometry (PIMS), coupled with matrix isolation infrared spectroscopy, has been used to elucidate the thermal decomposition pathways of ethanethiol, identifying key radical intermediates for the first time. nih.gov Time-resolved electrospray ionization mass spectrometry (ESI-MS) can capture transient enzyme intermediates in the millisecond time range, a technique applicable to studying enzymes that process thiol-containing substrates. nih.gov

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for mapping reaction pathways and understanding kinetics. DFT has been used to model the energetics of the base-catalyzed thiol-Michael reaction, providing insights that correlate well with experimental kinetic data. nih.gov Similar computational studies have been applied to thiol-maleimide reactions to determine how solvent, initiator, and thiol structure influence the reaction mechanism. rsc.org Combining these computational models with experimental data provides a comprehensive picture of the reaction dynamics.

The following table summarizes the application of these advanced techniques.

| Technique | Information Gained | Example Application for Ethanethiolate |

| In-situ NMR | Real-time kinetics, structural information of intermediates. | Monitoring the rate and mechanism of a thiol-ene polymerization. rsc.orgnih.gov |

| Mass Spectrometry | Detection and identification of low-concentration, short-lived intermediates. | Characterizing radical species in the high-temperature decomposition of ethanethiol. rsc.orgnih.gov |

| X-ray Spectroscopy | Electronic structure, oxidation state, and protonation state of sulfur. | Determining the pKa and nucleophilicity of ethanethiolate bound to a catalyst surface. figshare.com |

| Computational (DFT) | Reaction energy profiles, transition state structures, kinetic predictions. | Modeling the reaction pathway of a novel multicomponent reaction involving ethanethiolate. nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethanethiol sodium salt, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting ethanethiol with sodium hydroxide or sodium hydride in anhydrous solvents like ethanol or tetrahydrofuran (THF). Titration with standardized acid can confirm stoichiometric conversion. Purity is validated via gravimetric analysis (residual moisture) and spectroscopic techniques (e.g., FT-IR for S–H bond absence at ~2550 cm⁻¹). For reproducibility, inert atmospheres (N₂/Ar) are critical to prevent oxidation .

Q. How should this compound be safely handled in laboratory settings?

- Methodological Answer : Use corrosion-resistant PPE (nitrile gloves, goggles) due to its corrosivity (UN 3263). Store in airtight containers at room temperature, away from oxidizers. Neutralize spills with weak acids (e.g., dilute acetic acid) and dispose via hazardous waste protocols. Safety protocols should align with GHS Hazard Statements H314 (skin corrosion) and H318 (eye damage) .

Q. What experimental approaches are recommended for characterizing this compound’s solubility and reactivity?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH. Reactivity can be assessed via nucleophilic substitution reactions (e.g., alkyl halides) monitored by GC-MS or NMR. For stability, track decomposition via TGA/DSC under varying temperatures .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal decomposition pathways be resolved?

- Methodological Answer : Discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) require multi-method validation. Use pyrolysis-GC-MS to identify volatile products (e.g., H₂S, ethylene) and in-situ FT-IR to detect intermediates. Theoretical calculations (DFT) can model transition states to reconcile experimental observations .

Q. What strategies optimize this compound’s nucleophilicity in cross-coupling reactions?

- Methodological Answer : Enhance nucleophilicity by using aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium bromide). Kinetic studies under varying temperatures and substituent effects (e.g., electron-withdrawing groups on substrates) can refine reaction mechanisms. Compare yields and selectivity with other thiolate salts (e.g., NaSCH₃) .

Q. How do spectroscopic properties of this compound differ from its protonated form (ethanethiol)?

- Methodological Answer : UV-Vis spectroscopy reveals a redshift in absorption maxima for the sodium salt (240 nm, log ε 3.7 in aqueous NaOH) compared to ethanethiol (195 nm, log ε 3.15 in ethanol), attributed to electronic transitions involving the sulfur lone pairs. XPS can further differentiate sulfur oxidation states (S⁻ vs. S–H) .

Q. What statistical methods are appropriate for analyzing this compound’s reaction kinetics?

- Methodological Answer : Employ pseudo-first-order kinetics under excess reagent conditions. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-concentration data. For complex systems (e.g., competing pathways), apply multivariate analysis or principal component analysis (PCA) to isolate variables .

Data Interpretation & Replication Challenges

Q. How can researchers address inconsistencies in reported reaction yields involving this compound?

- Methodological Answer : Standardize reaction parameters (solvent purity, moisture levels, catalyst loading) and validate via interlaboratory studies. Use internal standards (e.g., deuterated analogs) in NMR for quantification. Report detailed experimental conditions (e.g., stirring rate, inert gas flow) to enhance reproducibility .

Q. What analytical techniques confirm the absence of disulfide byproducts in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.